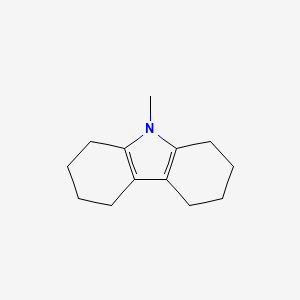

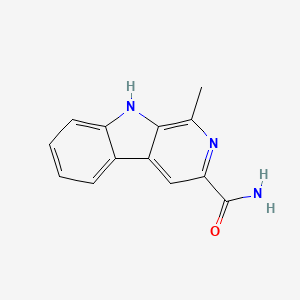

N-Methyl-octahydrocarbazole

説明

Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure .

Synthesis Analysis

Carbazole derivatives can be synthesized through various methods. For instance, one method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Physical And Chemical Properties Analysis

Carbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

科学的研究の応用

Biotransformation and Derivatization

- Biotransformation by Bacteria: N-Methyl-octahydrocarbazole undergoes biotransformation by specific bacterial strains. For instance, the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290 can transform N-Methyl-octahydrocarbazole into various products, indicating potential applications in bioremediation or biological synthesis (Waldau et al., 2009).

Chemical Properties and Synthesis

- Synthesis for Carbon Capture: N-Methyl-octahydrocarbazole derivatives, such as N,N′-bicarbazole, are used as building blocks in the synthesis of conjugated microporous polymers. These polymers exhibit high surface area and good thermal stability, making them suitable for CO2 capture and dye adsorption, indicating their potential use in environmental applications (Yuan et al., 2017).

- Antioxidant Synthesis: The synthesis of highly substituted decahydrocarbazoles from N-Methyl-octahydrocarbazole derivatives demonstrates their potential use as chain-breaking antioxidants, which could have implications in various chemical and pharmaceutical industries (Brown et al., 2000).

Applications in Agriculture and Industry

- Nanoparticle Carrier Systems: The compound is involved in the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides. This implies potential applications in enhancing the efficiency and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).

- Detection of Explosive Compounds: N-Methyl-octahydrocarbazole derivatives have been used in the creation of novel fluorescent polymers for the detection of explosive compounds like TNT, indicating their utility in security and defense applications (Nie et al., 2011).

Potential in Medical Research

- Neuroprotective Agents: Derivatives of N-Methyl-octahydrocarbazole, like carbazole alkaloids from the Rutaceae family, have shown potential as neuroprotective agents. This indicates their possible application in the treatment or prevention of neurodegenerative diseases (Tan et al., 2022).

Safety And Hazards

特性

IUPAC Name |

9-methyl-1,2,3,4,5,6,7,8-octahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJGFGUEJZPZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=C1CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946254 | |

| Record name | 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-octahydrocarbazole | |

CAS RN |

23518-22-1 | |

| Record name | Carbazole, 1,2,3,4,5,6,7,8-octahydro-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-pyrrolo[3,2-f]quinoline](/img/structure/B3349682.png)

![Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3349690.png)

![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)

![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)

![2H-[1,3]Dioxolo[4,5-H]isoquinoline](/img/structure/B3349717.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)